molecular formula C13H21NO5 B15276484 Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15276484
M. Wt: 271.31 g/mol
InChI Key: NUZRIMJKEIXVTQ-LPEHRKFASA-N
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Description

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the octahydropyrano[3,2-b]pyrrole core. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the Boc group is present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific structural features, including the octahydropyrano[3,2-b]pyrrole core and the presence of the Boc protecting group

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aS,5R,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1

InChI Key

NUZRIMJKEIXVTQ-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC[C@@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O

Origin of Product

United States

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